molecular formula C6H7ClN2O B171032 5-Chloro-2-ethoxypyrimidine CAS No. 1289386-43-1

5-Chloro-2-ethoxypyrimidine

Cat. No.: B171032
CAS No.: 1289386-43-1
M. Wt: 158.58 g/mol
InChI Key: NEJKLBJNRWKKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5-position and an ethoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxypyrimidine typically involves the reaction of 2-chloro-5-nitropyrimidine with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the nitro group is replaced by the ethoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed:

Scientific Research Applications

5-Chloro-2-ethoxypyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethoxy groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

  • 5-Chloro-2-methoxypyrimidine
  • 2-Chloro-5-ethoxypyrimidine
  • 5-Bromo-2-ethoxypyrimidine

Comparison: 5-Chloro-2-ethoxypyrimidine is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 5-Chloro-2-methoxypyrimidine, the ethoxy group in this compound provides greater steric bulk and electron-donating effects, influencing its reactivity and interactions with molecular targets .

Properties

IUPAC Name

5-chloro-2-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJKLBJNRWKKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633580
Record name 5-Chloro-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-43-1
Record name 5-Chloro-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-ethoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.